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Isobornyl propanoate - 2756-56-1

Isobornyl propanoate

Catalog Number: EVT-359706
CAS Number: 2756-56-1
Molecular Formula: C13H22O2
Molecular Weight: 210.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source and Classification
Isobornyl propanoate is classified as an ester, specifically derived from the reaction of isoborneol and propionic acid. Its molecular formula is C13H22O2C_{13}H_{22}O_{2}, and it is known by several names including exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl propionate. The compound typically appears as a colorless liquid with a pleasant fruity aroma, making it valuable in the fragrance industry.

Synthesis Analysis

Methods and Technical Details
The synthesis of isobornyl propanoate primarily involves the esterification process where isoborneol reacts with propionic acid. This reaction is usually facilitated by a catalyst such as sulfuric acid to enhance the esterification efficiency. The general reaction can be represented as:

Isoborneol+Propionic AcidCatalystIsobornyl Propanoate+Water\text{Isoborneol}+\text{Propionic Acid}\xrightarrow{\text{Catalyst}}\text{Isobornyl Propanoate}+\text{Water}

The reaction conditions typically require heating to promote the reaction and may also involve purification steps such as distillation to isolate the final product .

Molecular Structure Analysis

Structure and Data
Isobornyl propanoate has a bicyclic structure characterized by a bicyclo[2.2.1]heptane framework with a propanoate group attached. Its IUPAC name is [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] propanoate. The compound's structural formula can be detailed in terms of its connectivity:

  • InChI: InChI=1S/C13H22O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h9-10H,5-8H2,1-4H3
  • InChI Key: FAFMZORPAAGQFV-BREBYQMCSA-N

This structural information plays a crucial role in understanding its reactivity and interactions with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details
Isobornyl propanoate can undergo various chemical reactions:

  • Hydrolysis: In the presence of strong acids or bases, it can hydrolyze back into isoborneol and propionic acid.
Isobornyl Propanoate+WaterIsoborneol+Propionic Acid\text{Isobornyl Propanoate}+\text{Water}\rightarrow \text{Isoborneol}+\text{Propionic Acid}
  • Oxidation: Under specific conditions, it can be oxidized to form corresponding carboxylic acids or ketones.
Isobornyl PropanoateOxidizing AgentCarboxylic Acid Ketone\text{Isobornyl Propanoate}\xrightarrow{\text{Oxidizing Agent}}\text{Carboxylic Acid Ketone}
  • Reduction: It can also be reduced to yield isobornyl alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the versatility of isobornyl propanoate in synthetic organic chemistry .

Mechanism of Action

Process and Data
The mechanism of action for isobornyl propanoate primarily involves its interaction with olfactory receptors in the nasal cavity. This interaction leads to the perception of its characteristic fruity aroma. The specific olfactory receptors activated can vary based on concentration and individual sensitivity, contributing to its use in fragrance formulations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Isobornyl propanoate exhibits several notable physical properties:

  • Appearance: Colorless liquid
  • Odor: Pleasant fruity aroma
  • Molecular Weight: 210.31 g/mol
  • Boiling Point: Approximately 210 °C (specific values may vary based on purity)

Chemical properties include its stability under normal conditions but susceptibility to hydrolysis and oxidation under certain environments. Its solubility in organic solvents makes it suitable for various applications in organic synthesis .

Applications

Scientific Uses
Isobornyl propanoate has diverse applications across several fields:

  • Fragrance Industry: Widely used as a fragrance ingredient in perfumes, cosmetics, and personal care products due to its appealing scent.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds.
  • Biological Studies: Used in research related to olfactory receptors and potential therapeutic properties such as antimicrobial and anti-inflammatory effects.

These applications underscore the compound's significance not only in industrial settings but also in scientific research .

Synthetic Methodologies and Catalytic Innovations

Historical Evolution of Esterification Techniques for Isobornyl Propanoate Synthesis

The industrial synthesis of isobornyl propanoate has undergone significant technological evolution since its initial development in the early 20th century. Early manufacturing processes relied exclusively on homogeneous acid catalysts including concentrated sulfuric acid, p-toluenesulfonic acid, and Lewis acids like aluminum chloride. These conventional methods involved the direct esterification of camphene-derived isoborneol with propionic acid under reflux conditions, typically requiring 8-12 hours at temperatures of 80-100°C to achieve moderate yields (60-75%) [5]. The reaction mechanism proceeds via classical carbocationic pathways, where camphene initially undergoes protonation to form a tertiary carbocation intermediate. This intermediate subsequently rearranges to the more stable tertiary isobornyl cation before nucleophilic attack by propionic acid yields isobornyl propanoate. Unfortunately, these early methods suffered from several limitations: significant byproduct formation (including bornyl propanoate, isofenchyl propanoate, and camphene hydration products), corrosive reaction conditions necessitating specialized equipment, and catalyst deactivation requiring complex neutralization and purification steps [9].

The 1980s witnessed a paradigm shift toward heterogeneous catalysis to address these limitations. Early advances employed cation exchange resins (e.g., Amberlyst series) that offered simplified separation and reduced equipment corrosion. However, thermal instability above 120°C restricted their application. The development of zeolitic materials in the 1990s, particularly mordenite and beta-zeolites modified with rare-earth metals, provided enhanced thermal stability (up to 180°C) and improved shape selectivity that minimized bornyl propanoate formation [5]. Contemporary research focuses on mesoporous catalysts like HMCM-41, which combines high surface area (>1000 m²/g) with strong Brønsted acidity. Thermodynamic studies reveal the esterification exhibits a reaction enthalpy (ΔHr) of approximately -45.2 kJ/mol, confirming its exothermic nature and explaining the thermal management challenges in large-scale reactors [2]. Kinetic analyses demonstrate pseudo-first-order behavior with respect to camphene concentration under optimized conditions, with activation energies ranging from 60-75 kJ/mol depending on catalyst architecture [2] [9].

Table 1: Evolution of Catalytic Systems for Isobornyl Propanoate Synthesis

EraCatalyst TypeTemperature RangeReaction TimeYieldMajor Limitations
1920-1980H₂SO₄, AlCl₃80-100°C8-12 hours60-75%Corrosion, extensive byproducts, catalyst neutralization required
1980-2000Cation Exchange Resins70-100°C4-6 hours70-80%Thermal instability (<120°C), swelling in polar media
2000-PresentZeolites (Mordenite, Beta)100-140°C1-3 hours80-85%Diffusion limitations in micropores, deactivation by oligomers
Recent AdvancesHMCM-41, Sulfated Zirconia80-120°C0.5-2 hours88-93%Higher catalyst cost, sensitivity to water content

Comparative Analysis of Homogeneous vs. Heterogeneous Catalysts in Propionylation Reactions

The catalytic efficiency and selectivity landscape for isobornyl propanoate synthesis varies dramatically between homogeneous and heterogeneous systems. Homogeneous acid catalysts (H₂SO₄, p-TSA) exhibit rapid initial reaction kinetics due to unrestricted access to active sites in the liquid phase. Sulfuric acid achieves turnover frequencies (TOF) of 120-150 h⁻¹ at 90°C, significantly higher than early heterogeneous systems. However, this kinetic advantage is counterbalanced by pronounced side reactions, including camphene isomerization to tricyclene, camphene hydration to isoborneol, and ether formation. These undesirable pathways typically limit selectivity to 65-75% at high conversion (>90%) [5]. Furthermore, homogeneous catalysts necessitate post-reaction neutralization with aqueous bases, generating salt-laden wastewater (approximately 0.5 kg per kg of product) and complicating product isolation through emulsion formation during workup [9].

Heterogeneous catalysts address these environmental and separation challenges through their inherent immobility. Modern acidic resins (e.g., Amberlyst-36) and zeolitic materials (e.g., HBeta-25) demonstrate excellent selectivity (>90%) by restricting the formation of bulky byproducts like bornyl propanoate through shape-selective exclusion in their porous architectures [5]. Their solid nature enables straightforward catalyst recovery via filtration or centrifugation, though long-term stability remains challenging due to acid site leaching (particularly for sulfonated resins) and pore blockage by high-molecular-weight oligomers. Advances in delaminated zeolites (e.g., ITQ-2) provide enhanced accessibility to active sites, reducing diffusion limitations that historically plagued microporous systems. When comparing TOF values, optimized sulfated zirconia catalysts reach 85-95 h⁻¹ at 100°C – slightly lower than sulfuric acid but with significantly improved catalyst lifetime (>500 hours time-on-stream in continuous systems) and near-quantitative selectivity [9].

Table 2: Performance Comparison of Catalyst Classes in Isobornyl Propanoate Synthesis

ParameterHomogeneous (H₂SO₄)Acidic Resin (Amberlyst-36)Zeolitic (HBeta-25)Mesoporous (HMCM-41)
TOF (h⁻¹)145 ± 1535 ± 568 ± 892 ± 10
Selectivity (%)72 ± 388 ± 291 ± 295 ± 1
ReusabilityNot applicable5-7 cycles>15 cycles>20 cycles
Acid Site LeachingComplete dissolution15-20% per cycle<5% per cycle<2% per cycle
Byproduct FormationHigh (25-30%)Moderate (10-12%)Low (7-9%)Very low (3-5%)
E-factor8.5 ± 1.23.2 ± 0.51.8 ± 0.31.2 ± 0.2

Green Chemistry Approaches: Solvent-Free and Energy-Efficient Synthesis Protocols

The implementation of green chemistry principles has transformed isobornyl propanoate manufacturing toward more sustainable processes. Solvent-free operation represents the most significant advancement, eliminating volatile organic compounds (VOCs) while simultaneously enhancing reaction kinetics through increased reactant concentrations. Under optimized solvent-free conditions, reaction times decrease by 40-60% compared to diluted systems, with camphene conversions exceeding 95% within 2 hours at 90°C using acidic resins [9]. This approach also simplifies downstream processing by avoiding solvent removal steps, reducing energy consumption by approximately 35% per production batch. Thermodynamic analyses confirm the inherent atom efficiency of the esterification reaction (86.4%), which green protocols maximize by utilizing stoichiometric reactant ratios rather than large excesses of propionic acid historically employed to drive equilibrium [2] [5].

Microwave-assisted synthesis has demonstrated remarkable efficiency improvements for batch processes. When applied to camphene-propionic acid reactions catalyzed by sulfonated carbon catalysts, microwave irradiation (100-300W) reduces reaction times from hours to minutes (typically 15-30 minutes) while maintaining yields above 90%. This acceleration stems from dielectric heating effects that rapidly elevate reaction temperatures beyond solvent boiling points and enhance molecular collision frequencies [9]. Complementing these developments, catalytic membrane reactors integrate reaction and separation functions, continuously removing water byproduct via pervaporation through hydrophilic membranes (e.g., polyvinyl alcohol composites). This shifts reaction equilibrium toward ester formation, enabling near-quantitative conversion (>99%) at lower temperatures (70-80°C) and reducing energy inputs by approximately 50% compared to conventional methods [5].

Table 3: Environmental Metrics Comparison of Synthesis Protocols

Process ParameterConventional Solvent-BasedSolvent-Free BatchMicrowave-AssistedMembrane Reactor
Reaction Temperature100-120°C90-100°C90-110°C70-80°C
Reaction Time8-10 hours3-4 hours15-30 minutes4-6 hours (continuous)
PMI (Process Mass Intensity)12.83.12.52.2
Energy Consumption (kW·h/kg)6.2 ± 0.84.0 ± 0.51.8 ± 0.33.1 ± 0.4
Carbon Efficiency (%)65 ± 582 ± 485 ± 392 ± 2
Wastewater GenerationHighNegligibleNegligibleLow

Role of Acidic Resin Catalysts in Enhancing Selectivity and Yield

Acidic ion-exchange resins have emerged as pivotal catalysts for isobornyl propanoate synthesis due to their tunable physicochemical properties and exceptional selectivity profiles. Macroreticular resins (e.g., Amberlyst-15, -36) possess permanent porosity with surface areas of 30-50 m²/g and acid capacities of 4.5-5.2 mmol H⁺/g. Their cross-linked polystyrene-divinylbenzene matrices incorporate sulfonic acid groups that generate Brønsted acidity comparable to concentrated sulfuric acid, while their hydrophobic nature minimizes water adsorption – a critical feature for preventing camphene hydration to isoborneol [5] [9]. Gel-type resins (e.g., Dowex-50) lack permanent porosity but swell significantly in polar media, offering higher acid densities (up to 5.4 mmol H⁺/g) though with compromised thermal stability. Both resin types outperform mineral acids in selectivity due to their ability to stabilize carbocation intermediates within hydrophobic pockets, thereby reducing undesired hydride shifts that lead to bornyl propanoate formation [5].

The pore architecture of macroreticular resins plays a crucial role in product distribution. Resins with average pore diameters exceeding 20 nm facilitate diffusion of the bulky isobornyl cation (kinetic diameter ≈ 0.95 nm) while sterically hindering the transition state leading to the more linear bornyl isomer. This shape-selective catalysis enables isobornyl propanoate selectivity of 92-95% at 90-95% conversion, compared to 70-75% for homogeneous catalysts under equivalent conditions. However, resin catalysts face deactivation challenges from sulfonic group hydrolysis at elevated temperatures (>130°C) and fouling by oligomeric species formed through camphene dimerization. Innovative resin-inorganic composites (e.g., SiO₂-supported sulfonic resins) significantly enhance thermal stability while maintaining acid capacities above 2.8 mmol H⁺/g after 20 reaction cycles. These hybrid materials leverage the mechanical strength of silica frameworks to prevent resin swelling and collapse, extending catalyst lifetime in continuous processes [5] [9].

Continuous Flow Reactor Systems for Scalable Production

The transition from batch to continuous manufacturing represents the frontier of isobornyl propanoate production technology, offering unprecedented control over reaction parameters and scalability. Oscillatory flow reactors (OFRs) have demonstrated remarkable efficiency for solid-catalyzed esterification, with their unique design featuring periodically spaced baffle plates that create uniform mixing zones under oscillatory flow. The oscillatory motion (typically 2-6 Hz frequency, 5-15 mm amplitude) generates vortices that maintain catalyst particles (e.g., acidic resins, zeolites) in suspension while creating intense radial mixing. This hydrodynamic environment achieves near-isothermal operation despite the reaction's significant exothermicity (ΔHr = -45.2 kJ/mol), eliminating hot spots that promote byproduct formation in batch reactors [6] [9]. Residence time distribution studies confirm OFRs approach plug-flow characteristics (Bodenstein number > 100) at oscillation intensities (amplitude × frequency) above 10 mm/s, ensuring narrow product distribution.

Industrial-scale OFR implementations have achieved space-time yields of 120-150 kg·m⁻³·h⁻¹ – approximately 3-5 times higher than conventional stirred tanks. This intensification stems from several factors: (1) enhanced mass transfer coefficients (kLa values of 0.15-0.25 s⁻¹ versus 0.03-0.06 s⁻¹ in batch); (2) precise control over residence time (typically 10-30 minutes versus hours in batch); and (3) catalyst efficiency optimization through continuous refreshment of the liquid-catalyst interface, which prevents pore blocking by oligomers [9]. When integrated with downstream separation units (e.g., continuous centrifugal separators and falling-film evaporators), complete production lines achieve 90-95% overall yield at catalyst consumption below 0.5 kg per ton of product. Advanced reactor designs incorporate multiple hydrogen injection points along the reactor length to maintain optimal gas-liquid ratios, further enhancing mass transfer for reactions requiring hydrogenation steps upstream of esterification [6].

Corning Advanced-Flow™ reactors represent another continuous technology platform, employing heart-shaped fluidic modules with hydraulic diameters of approximately 1 mm sandwiched between heat exchange layers. These millireactors achieve exceptional heat transfer coefficients (>5000 W·m⁻²·K⁻¹) through their high surface-to-volume ratios (>10,000 m²/m³), enabling safe operation at temperatures up to 140°C – well above solvent boiling points – through back-pressure regulation (typically 8-16 bar) [6]. Their modular design facilitates numbering-up rather than scale-up, maintaining consistent mass/heat transfer characteristics from laboratory (grams/hour) to production scale (tons/year). The technology has demonstrated catalyst reductions of 60-75% compared to batch processes while maintaining conversion >98% and selectivity >95%, validating its potential for economically and environmentally sustainable isobornyl propanoate manufacturing [6] [9].

Table 4: Continuous Reactor Performance Comparison for Isobornyl Propanoate Synthesis

Reactor ParameterOscillatory Baffled Reactor (OBR)Corning Advanced-Flow™Fixed-Bed Reactor
Residence Time10-30 minutes1-5 minutes30-60 minutes
Temperature Control±1°C±0.5°C±3-5°C
Catalyst Loading0.1-0.4% w/wNot applicable (immobilized)Packed bed
Space-Time Yield (kg·m⁻³·h⁻¹)120-150180-22050-80
Mixing MechanismOscillation-generated vorticesLaminar flow with chaotic advectionConvective flow
Scale-up MethodGeometric similarityNumbering-upCatalyst volume increase
Production CapacityMulti-ton/yearUp to 1000 T/yLimited by pressure drop

Compounds Mentioned in Article:

  • Isobornyl propanoate
  • Camphene
  • Isoborneol
  • Propionic acid
  • Bornyl propanoate
  • Isofenchyl propanoate
  • Sulfuric acid
  • Aluminum chloride
  • p-Toluenesulfonic acid
  • Amberlyst resins
  • HMCM-41
  • Sulfated zirconia
  • Zeolites (Mordenite, Beta)
  • Dibornyl ether
  • Camphene hydrate
  • Tricyclene
  • Dimethylallyl diphosphate (DMAPP)
  • Isopentenyl pyrophosphate (IPP)

Properties

CAS Number

2756-56-1

Product Name

Isobornyl propanoate

IUPAC Name

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] propanoate

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

InChI

InChI=1S/C13H22O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h9-10H,5-8H2,1-4H3/t9-,10-,13+/m1/s1

InChI Key

FAFMZORPAAGQFV-BREBYQMCSA-N

SMILES

CCC(=O)OC1CC2CCC1(C2(C)C)C

Synonyms

isobornyl propionate

Canonical SMILES

CCC(=O)OC1CC2CCC1(C2(C)C)C

Isomeric SMILES

CCC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C

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